molecular formula C10H13O3P B14717790 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole CAS No. 13121-31-8

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole

Katalognummer: B14717790
CAS-Nummer: 13121-31-8
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: VTCVXKUIHFCRDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C10H13O4P It is a member of the benzodioxaphosphole family, characterized by a phosphorus atom bonded to a benzene ring through two oxygen atoms, forming a dioxaphosphole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with various reagents. For instance, one method involves the reaction with tribromoacetaldehyde, which proceeds by initial halophilic attack on the bromine atom, leading to products such as pyrocatechol bromophosphate and pyrocatechol dibromovinylphosphate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can undergo substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-tert-Butoxy-2H-1,3,2-benzodioxaphosphole involves its reactivity at the phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the electrophilic nature of the phosphorus center. These reactions often lead to the formation of new phosphorus-oxygen or phosphorus-carbon bonds, which are crucial in the synthesis of more complex molecules .

Eigenschaften

CAS-Nummer

13121-31-8

Molekularformel

C10H13O3P

Molekulargewicht

212.18 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxy]-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C10H13O3P/c1-10(2,3)13-14-11-8-6-4-5-7-9(8)12-14/h4-7H,1-3H3

InChI-Schlüssel

VTCVXKUIHFCRDN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OP1OC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.